molecular formula C30H27NO6 B12135812 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12135812
M. Wt: 497.5 g/mol
InChI Key: UEGQSIXLDDPADS-BYCLXTJYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27NO6/c1-2-15-35-23-10-6-9-21(18-23)27-26(28(32)22-11-12-24-25(19-22)37-17-16-36-24)29(33)30(34)31(27)14-13-20-7-4-3-5-8-20/h2-12,18-19,27,32H,1,13-17H2/b28-26+

InChI Key

UEGQSIXLDDPADS-BYCLXTJYSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the 2,3-dihydro-1,4-benzodioxine ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the carbonyl group: This step involves the acylation of the benzodioxine ring using reagents like acyl chlorides or anhydrides.

    Formation of the pyrrolidone ring: This is typically achieved through a cyclization reaction involving an amine and a carbonyl compound.

    Functionalization of the phenyl rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 for nitration, Br2 for bromination, SO3 for sulfonation

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.

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